Product packaging for 3,4-Difluoro-4'-methoxybenzophenone(Cat. No.:CAS No. 845780-99-6)

3,4-Difluoro-4'-methoxybenzophenone

Cat. No.: B2554359
CAS No.: 845780-99-6
M. Wt: 248.229
InChI Key: ONOCBOBFQRIUIS-UHFFFAOYSA-N
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Description

Significance of Halogenated and Alkoxy-Substituted Benzophenones in Organic Chemistry

Halogenated organic compounds, containing elements like chlorine, bromine, and fluorine, are widely utilized in various industries due to their cost-effectiveness and efficacy. nih.gov In the realm of organic chemistry, halogenation, particularly fluorination, is a powerful tool for modulating the properties of molecules. nih.govnih.gov The introduction of fluorine can enhance metabolic stability, binding affinity to target proteins, and alter physicochemical characteristics such as lipophilicity and basicity. nih.gov For instance, fluoro-substituted aromatic ketones have demonstrated potential as anti-inflammatory agents. researchgate.net

Alkoxy groups, on the other hand, are known to influence the electronic and steric properties of a molecule. In materials science, alkoxy-substituted polymers are being explored for applications in all-polymer solar cells due to their ability to tune energy levels and absorption spectra. rsc.orgrsc.org The presence of a methoxy (B1213986) group in the benzophenone (B1666685) structure can impact its reactivity and potential applications.

The combination of halogens and alkoxy groups on the benzophenone scaffold creates a diverse chemical space for the design of novel compounds with tailored properties. These substitutions can be strategically employed to fine-tune the molecule's behavior for specific applications, ranging from medicinal chemistry to materials science.

Research Context of 3,4-Difluoro-4'-methoxybenzophenone within Advanced Molecular Design

Within the broader landscape of substituted benzophenones, this compound emerges as a molecule of interest for advanced molecular design. The specific placement of two fluorine atoms and a methoxy group on the benzophenone core offers a unique combination of electronic and steric influences. The difluoro substitution pattern on one phenyl ring and the methoxy group on the other create an asymmetric molecule with distinct electronic environments in its two aromatic moieties.

This particular substitution pattern is a subject of research for its potential to create new protein-ligand interactions, potentially enhancing isozyme selectivity in biological systems. mq.edu.au The unique biaryl twist of the benzophenone structure, combined with the specific electronic effects of the fluorine and methoxy substituents, makes it a valuable synthon for the development of new bioactive compounds. mq.edu.au Research into such specifically substituted benzophenones aims to understand how these modifications affect molecular conformation and, consequently, their interaction with biological targets or their properties in materials.

The synthesis and characterization of new fluorinated benzophenone fragments like this compound are crucial steps in exploring their potential applications. mq.edu.au These fragments can serve as building blocks for more complex molecules with potential uses in various fields, including the development of agents for diseases like Alzheimer's. nih.govresearchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₀F₂O₂ nih.govncats.io
Molecular Weight 248.23 g/mol nih.govncats.io
SMILES COc1ccc(cc1F)C(=O)c2ccc(cc2)F nih.gov
InChI InChI=1S/C14H10F2O2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 nih.gov
InChIKey XQAQWLSKVIKOHM-UHFFFAOYSA-N nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F2O2 B2554359 3,4-Difluoro-4'-methoxybenzophenone CAS No. 845780-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-difluorophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOCBOBFQRIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3,4 Difluoro 4 Methoxybenzophenone

Established Synthetic Pathways: Adaptations for Difluoro-Methoxybenzophenones

Traditional methods for benzophenone (B1666685) synthesis can be adapted for producing fluorinated derivatives. The primary challenge lies in managing the electronic effects of the substituents to achieve the correct isomer.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. wikipedia.orgtamu.edu For 3,4-Difluoro-4'-methoxybenzophenone, two primary routes are theoretically possible.

Route A involves the acylation of 1,2-difluorobenzene with 4-methoxybenzoyl chloride (p-anisoyl chloride). Route B involves the acylation of anisole (methoxybenzene) with 3,4-difluorobenzoyl chloride. xieshichem.com

The mechanism begins with the activation of the acyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction. wisc.edu A key limitation of this method is the need for stoichiometric or greater amounts of the AlCl₃ catalyst, as the product ketone complexes with the Lewis acid, rendering it inactive. wikipedia.orgreddit.com

The regiochemical outcome of these reactions is dictated by the directing effects of the substituents on the aromatic rings (see Section 2.2 for a detailed discussion).

Route Arene Acylating Agent Typical Catalyst Potential Challenge
A 1,2-Difluorobenzene4-Methoxybenzoyl ChlorideAlCl₃, FeCl₃Lower reactivity of the deactivated difluorobenzene ring.
B Anisole3,4-Difluorobenzoyl ChlorideAlCl₃, FeCl₃Potential for multiple isomeric products due to ortho and para activation.

Palladium-catalyzed cross-coupling reactions offer a powerful and highly regioselective alternative for the synthesis of diaryl ketones. The Suzuki-Miyaura reaction, in particular, is widely used. wikipedia.org This reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgyoutube.com

To synthesize this compound, one could employ a carbonylative Suzuki coupling. This involves reacting an aryl halide, such as 1-bromo-3,4-difluorobenzene, with 4-methoxyphenylboronic acid under a carbon monoxide (CO) atmosphere. The palladium catalyst facilitates the insertion of CO and the subsequent coupling to form the ketone.

The catalytic cycle for a Suzuki reaction generally involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron species (R²-BY₂) is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

This method provides excellent control over regiochemistry, as the substitution pattern is predetermined by the choice of starting materials.

Beyond the primary methods, other strategies can be considered for ketone formation.

Grignard Reagent-Based Synthesis: This approach could involve the reaction of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, with 3,4-difluorobenzoyl chloride. Alternatively, a Grignard reagent like 3,4-difluorophenylmagnesium bromide could react with a 4-methoxy-substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone.

Nucleophilic Aromatic Substitution (SNAr): While less common for this specific substitution pattern, SNAr reactions are a key method for functionalizing highly electron-deficient aromatic rings. wikipedia.org In principle, a highly activated difluorinated precursor could react with a methoxide nucleophile. However, the fluorine atoms in 3,4-difluorobenzophenone are not sufficiently activated by the carbonyl group alone to be readily displaced by methoxide under standard SNAr conditions. Stronger electron-withdrawing groups, such as nitro groups, are typically required to facilitate this reaction. youtube.comnih.gov

Regioselective Synthesis and Isomeric Control in Fluorinated Benzophenone Production

Achieving the desired 3,4-difluoro-4'-methoxy isomer requires stringent control over regioselectivity, particularly in Friedel-Crafts acylation. The directing effects of the existing substituents on the aromatic ring are paramount.

In Route B (Acylation of Anisole): The methoxy (B1213986) group on anisole is a powerful activating, ortho, para-directing group. wisc.edualexandonian.com It strongly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making anisole much more reactive than benzene. alexandonian.com Friedel-Crafts acylation of anisole with 3,4-difluorobenzoyl chloride would overwhelmingly favor substitution at the para position due to the steric bulk of the methoxy group and the acylium ion, leading to the desired 4'-methoxy product with high selectivity. frontiersin.org Therefore, Route B is generally the preferred Friedel-Crafts pathway for achieving high regioselectivity for the 4'-methoxy substitution pattern.

Theoretical studies using density functional theory (DFT) and concepts like Parr functions can be employed to predict the most likely sites of electrophilic attack and rationalize the experimental regiochemical outcomes in Friedel-Crafts reactions. imist.ma

Novel Synthetic Reagents and Catalytic Systems in Benzophenone Derivatization

Recent research has focused on developing more efficient and environmentally friendly catalytic systems to overcome the limitations of traditional Friedel-Crafts acylation.

Catalytic Alternatives to Stoichiometric AlCl₃: To avoid the large quantities of waste generated by stoichiometric Lewis acids, catalytic amounts of milder Lewis acids or Brønsted acids have been explored, especially for activated rings like anisole. wikipedia.org Catalysts such as rare earth triflates (e.g., Er(OTf)₃), metal-promoted zeolites, clays, and solid acids like Nafion have been successfully used. sigmaaldrich.comroutledge.com These heterogeneous catalysts are often reusable and simplify product workup. researchgate.net

Metal- and Halogen-Free Acylating Conditions: Methanesulfonic anhydride has been presented as a reagent to promote Friedel-Crafts acylation, generating waste streams free of metals and halogens. acs.orgacs.org This approach improves the environmental profile of the synthesis.

Advanced Palladium Catalysts: In the realm of cross-coupling reactions, advancements include the development of highly active palladium catalysts and ligands that allow for reactions under milder conditions, with lower catalyst loadings, and broader functional group tolerance. nih.gov The use of mechanochemical (solvent-free) methods for Suzuki-Miyaura coupling of acyl chlorides represents a significant advance in solid-state synthesis, reducing solvent waste. acs.org

Principles of Green Chemistry in the Synthesis of Fluorinated Benzophenones

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact and improve efficiency.

Atom Economy and Waste Reduction: Transitioning from stoichiometric reagents (like AlCl₃ in Friedel-Crafts) to catalytic systems significantly improves atom economy and reduces hazardous waste. researchgate.netbeilstein-journals.org Palladium-catalyzed carbonylative couplings are highly atom-economical.

Use of Greener Solvents and Conditions: Research has focused on replacing hazardous chlorinated solvents (like dichloromethane) with greener alternatives or developing solvent-free reaction conditions. nih.gov The use of deep eutectic solvents (DESs) or ionic liquids has also been explored as alternative reaction media for Friedel-Crafts reactions. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for dramatically reducing reaction times from hours to minutes, thereby lowering energy consumption. anton-paar.com Microwave irradiation has been successfully applied to various reactions, including the synthesis of benzophenone derivatives and related heterocyclic systems, often leading to higher yields and cleaner reactions. researchgate.netresearchgate.netsc.edusemanticscholar.org

Green Chemistry Principle Application in Benzophenone Synthesis Example
Catalysis Replacing stoichiometric Lewis acids with catalytic systems.Using zeolites or metal triflates instead of excess AlCl₃ in Friedel-Crafts acylation. routledge.com
Atom Economy Designing reactions where the maximum number of atoms from reactants are incorporated into the product.Palladium-catalyzed carbonylative cross-coupling reactions. researchgate.net
Safer Solvents/Reagents Avoiding hazardous solvents and minimizing toxic byproducts.Solvent-free mechanochemical Suzuki coupling; using methanesulfonic anhydride instead of AlCl₃. acs.orgacs.org
Energy Efficiency Reducing energy consumption by using milder conditions or shorter reaction times.Microwave-assisted synthesis to accelerate cyclization and ketal formation reactions. researchgate.netsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 3,4 Difluoro 4 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide crucial information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-Difluoro-4'-methoxybenzophenone is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons on the 4-fluorophenyl ring will likely appear as a complex multiplet due to coupling with the fluorine atom. The protons on the 3-fluoro-4-methoxyphenyl ring will also exhibit complex splitting patterns due to both fluorine and adjacent proton couplings. The methoxy group protons are anticipated to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon is expected to have a chemical shift in the downfield region, characteristic of ketones. The carbon atoms bonded to fluorine will show splitting due to C-F coupling, which is a key diagnostic feature. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group.

Predicted ¹H and ¹³C NMR Data

Based on data from similar structures like 4-methoxybenzophenone (B1664615) and 4-fluoroacetophenone, a predicted range for the chemical shifts can be estimated.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)3.8 - 3.955 - 56
Aromatic Protons (4-fluorophenyl)7.1 - 7.9 (multiplets)115 - 167 (with C-F coupling)
Aromatic Protons (3-fluoro-4-methoxyphenyl)6.9 - 7.6 (multiplets)114 - 165 (with C-F coupling)
Carbonyl Carbon (C=O)-193 - 196

Fluorine (¹⁹F) NMR Spectroscopy for Halogenated Organic Molecules

¹⁹F NMR is a powerful technique for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. diva-portal.org For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each fluorine atom, as they are in different chemical environments. The chemical shifts and coupling constants (both F-F and F-H) would provide definitive information about the substitution pattern of the aromatic rings.

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. A COSY spectrum would establish the connectivity between adjacent protons on the aromatic rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR signals.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, C-F bonds, C-O bonds, and aromatic C-H and C=C bonds. The C=O stretching vibration of the ketone is a prominent feature and is typically observed in the range of 1650-1680 cm⁻¹. The C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹. The C-O stretching of the methoxy group and the aromatic ether linkage will also give rise to characteristic bands.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the aromatic rings would be particularly prominent. While specific data for the target molecule is unavailable, studies on related compounds like 3,4-diamino benzophenone (B1666685) have utilized Raman spectroscopy to analyze vibrational modes. biophysics.org

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretch1650 - 1680
Aromatic C=CStretch1400 - 1600
C-FStretch1100 - 1300
C-O (ether)Stretch1000 - 1300
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (-OCH₃)Stretch2850 - 2960

Electronic Absorption and Emission Spectroscopy

The study of how this compound interacts with light provides valuable insights into its electronic structure and potential applications in materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by two main types of electronic transitions:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally intense absorptions and are associated with the aromatic rings and the carbonyl group's C=O double bond. The conjugation between the aromatic rings and the carbonyl group influences the energy and intensity of these transitions.

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker than π → π* transitions and occur at longer wavelengths.

The substitution pattern on the benzophenone core, specifically the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atoms (-F), significantly influences the energy of these electronic transitions and, consequently, the absorption maxima (λmax) in the UV-Vis spectrum.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π bonding to π* antibonding Shorter wavelength (higher energy) High

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu

The fluorescence properties of benzophenone derivatives can be highly sensitive to their molecular structure and environment. While many benzophenones exhibit weak fluorescence at room temperature due to efficient intersystem crossing to the triplet state, substitutions on the aromatic rings can alter the photophysical pathways. The presence of the methoxy and difluoro groups in this compound can influence its fluorescence quantum yield.

The determination of the fluorescence quantum yield is typically performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. uci.edu The calculation involves the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the solvents used for the sample and the standard.

Factors that can influence the fluorescence quantum yield include:

Molecular Rigidity: Increased rigidity can restrict non-radiative decay pathways, leading to a higher quantum yield.

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited states and influence the rates of radiative and non-radiative processes.

Temperature: Temperature can impact vibrational relaxation and other non-radiative decay mechanisms.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₄H₁₀F₂O₂), the molecular weight is approximately 248.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass.

The fragmentation of benzophenone derivatives in the mass spectrometer typically involves cleavage at the carbonyl group and within the substituted aromatic rings. For this compound, characteristic fragmentation pathways would include:

α-cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. This would result in fragments corresponding to the benzoyl and substituted benzoyl moieties.

Loss of small molecules or radicals: Fragments may arise from the loss of stable neutral molecules like CO or radicals such as ·OCH₃ or ·F.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure
[C₇H₄FO]⁺ 4-Fluorobenzoyl cation
[C₇H₅F₂]⁺ 3,4-Difluorophenyl cation
[C₇H₇O]⁺ 4-Methoxybenzoyl cation
[C₆H₄F]⁺ Fluorophenyl cation

Analysis of the relative abundances of these fragment ions can provide valuable structural information and confirm the identity of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Potential Crystallographic Data for this compound

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The symmetry of the unit cell
Unit Cell Dimensions a, b, c, α, β, γ
Bond Lengths (Å) Precise distances between bonded atoms
Bond Angles (°) Angles between adjacent bonds
Dihedral Angle (°) Torsion angle between the two aromatic rings

Surface-Sensitive Spectroscopies for Thin Film Characterization

The characterization of thin films of this compound is crucial for its potential use in organic electronic devices. Surface-sensitive spectroscopic techniques provide information about the elemental composition and chemical states of the molecules at the surface and in the near-surface region.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. cardiff.ac.uk When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

For a thin film of this compound, an XPS survey scan would show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). High-resolution spectra of these individual peaks would provide more detailed information about the chemical states.

C 1s Spectrum: The C 1s spectrum would be complex, with different peaks corresponding to the various types of carbon atoms in the molecule: aromatic C-C/C-H, C-F, C-O, and C=O.

O 1s Spectrum: The O 1s spectrum would show peaks for the carbonyl oxygen (C=O) and the ether oxygen (C-O-CH₃) at slightly different binding energies.

F 1s Spectrum: The F 1s spectrum would show a single peak corresponding to the C-F bonds.

The atomic concentrations of each element can be calculated from the peak areas, providing a quantitative measure of the surface composition. nih.gov

Table 4: Expected XPS Data for this compound

Element Core Level Expected Binding Energy Range (eV) Chemical State Information
Carbon C 1s 284 - 290 C-C/C-H, C-O, C=O, C-F
Oxygen O 1s 531 - 534 C=O, C-O

Table of Compounds Mentioned

Compound Name
This compound
4-Fluorobenzoyl cation
3,4-Difluorophenyl cation
4-Methoxybenzoyl cation
Fluorophenyl cation

Atomic Force Microscopy (AFM) for Surface Morphology and Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. researchgate.netpressbooks.pub This non-destructive imaging tool is instrumental in characterizing the surface morphology, including features like texture, roughness, and the presence of any surface defects. pressbooks.pub The operational principle of AFM involves scanning a sharp tip, typically made of silicon or silicon nitride, attached to a flexible cantilever across the sample surface. pressbooks.pub The forces between the tip and the sample surface, such as van der Waals forces, cause the cantilever to deflect. This deflection is monitored by a laser beam reflected from the back of the cantilever onto a photodiode, which is then used to generate a detailed topographical map of the surface. pressbooks.pub

In the context of this compound, AFM analysis would be invaluable for understanding the microstructural characteristics of its thin films or crystalline structures. Such information is crucial for applications in fields like organic electronics, where surface morphology can significantly influence device performance. The insights gained from AFM can elucidate the growth patterns of thin films and help in controlling the deposition parameters to achieve desired surface properties. researchgate.net

Hypothetical Research Findings

The analysis would likely focus on quantifying the surface roughness and observing the grain or domain structure of the film. The data generated would allow for a detailed quantitative assessment of the surface topography. A hypothetical set of results from such an analysis is presented in the interactive data table below.

Hypothetical AFM Surface Morphology Data for a Thin Film of this compound
Scan AreaAverage Roughness (Ra)Root-Mean-Square (RMS) Roughness (Rq)Peak-to-Valley Height (Rz)Surface Skewness (Rsk)Surface Kurtosis (Rku)
1 µm x 1 µm0.85 nm1.05 nm9.2 nm0.153.1
5 µm x 5 µm1.20 nm1.50 nm15.8 nm-0.082.9
10 µm x 10 µm1.45 nm1.82 nm20.5 nm0.023.3

These quantitative parameters, derived from AFM imaging, would be critical for correlating the physical structure of this compound films with their optical and electronic properties. For example, a smoother surface with low Ra and Rq values might be desirable for applications requiring uniform charge transport or light emission.

Computational and Theoretical Investigations of 3,4 Difluoro 4 Methoxybenzophenone

Quantum Chemical Calculations for Molecular Properties

No published studies were found that specifically detail the ground state geometry optimization of 3,4-Difluoro-4'-methoxybenzophenone using Density Functional Theory. Such a study would typically involve calculations using various functionals (e.g., B3LYP) and basis sets to determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles.

There is no available research detailing the use of high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to determine the electronic structure of this compound. These methods would provide a more precise understanding of the molecule's electronic energy and wavefunction.

Molecular Orbital Analysis

No Molecular Electrostatic Potential (MEP) maps for this compound have been published. An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites and predicting the compound's interaction with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation

Detailed theoretical vibrational frequency calculations for this compound, which would correlate calculated frequencies with experimental infrared (IR) and Raman spectra, have not been reported. These calculations are essential for the definitive assignment of vibrational modes observed in experimental spectroscopy.

Further research is required to elucidate the specific computational and theoretical properties of this compound. Such studies would be a valuable addition to the field of computational chemistry and would provide a deeper understanding of the structure-property relationships in this class of compounds.

Conformational Analysis and Intermolecular Interaction Studies

Furthermore, an analysis of intermolecular interactions would explore how molecules of this compound interact with each other in a condensed phase, such as in a crystal lattice. This would involve the characterization of non-covalent interactions like hydrogen bonds, halogen bonds (involving the fluorine atoms), and π-π stacking interactions between the aromatic rings. Understanding these interactions is fundamental to predicting the material's physical properties. Without dedicated research, specific data on these aspects of this compound's molecular structure and behavior remain unknown.

Reaction Mechanism Predictions and Transition State Analysis via Computational Methods

There is currently no available research on the prediction of reaction mechanisms or transition state analyses involving this compound using computational methods. Such investigations are vital for understanding the reactivity of a compound and the pathways through which it undergoes chemical transformations.

Computational approaches, including DFT and ab initio methods, are powerful tools for mapping out the potential energy surface of a reaction. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. By calculating the energy barriers (activation energies) associated with these transition states, chemists can predict the feasibility and rate of a reaction. For this compound, this could involve studying its behavior in various organic reactions, such as nucleophilic substitution or electrophilic addition. However, without specific computational studies, any discussion of its reaction mechanisms or the properties of its transition states would be purely speculative.

Chemical Reactivity and Mechanistic Studies of 3,4 Difluoro 4 Methoxybenzophenone

Reactions at the Carbonyl Group

The carbonyl group, a site of inherent electrophilicity, is a primary locus of reactivity in 3,4-Difluoro-4'-methoxybenzophenone, readily participating in nucleophilic addition and redox reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group is susceptible to attack by a variety of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations.

One of the most common classes of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent would proceed via nucleophilic attack of the carbanionic 'R' group on the electrophilic carbonyl carbon. Subsequent acidic workup would yield a tertiary alcohol. The general mechanism for this type of reaction is well-established.

Another significant nucleophilic addition is the Wittig reaction, which provides a powerful method for the synthesis of alkenes. This reaction involves a phosphorus ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The specific alkene formed would depend on the structure of the phosphorus ylide employed.

Reduction and Oxidation Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

ReagentSolvent(s)ProductNotes
Sodium Borohydride (NaBH₄)Methanol, Ethanol(3,4-Difluorophenyl)(4-methoxyphenyl)methanolA mild and selective reducing agent for aldehydes and ketones. The reaction is often performed at room temperature or with cooling.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF(3,4-Difluorophenyl)(4-methoxyphenyl)methanolA much stronger reducing agent that also reduces esters, carboxylic acids, and amides. Requires anhydrous conditions.

Table 1: Reduction of this compound

Conversely, oxidation of the ketone is also a possibility, although less common for simple ketones. The Baeyer-Villiger oxidation, for instance, involves the treatment of a ketone with a peroxy acid (like m-CPBA) or hydrogen peroxide to form an ester. In the case of this compound, this reaction would lead to the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups. The regioselectivity of this migration is influenced by the electronic nature of the aryl groups.

Aromatic Substitution Reactions on Halogenated and Alkoxy-Substituted Rings

The two aromatic rings of this compound exhibit distinct reactivities towards aromatic substitution reactions due to the differing electronic effects of their substituents.

Electrophilic Aromatic Substitution Selectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The methoxy (B1213986) group (-OCH₃) on one of the rings is an activating, ortho-, para-directing group due to its ability to donate electron density via resonance. Conversely, the carbonyl group is a deactivating, meta-directing group. The fluorine atoms on the other ring are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directing because of their ability to donate electron density through resonance.

Therefore, in an electrophilic substitution reaction such as nitration (using HNO₃/H₂SO₄), the incoming electrophile (NO₂⁺) would preferentially substitute on the methoxy-substituted ring at positions ortho to the methoxy group. The difluorinated ring is significantly deactivated towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Systems

The 3,4-difluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the two electron-withdrawing fluorine atoms and the deactivating effect of the carbonyl group. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The position of nucleophilic attack is generally directed by the electron-withdrawing groups. In this compound, the fluorine atom at the para-position to the carbonyl group is expected to be more readily displaced. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can participate in this reaction. For instance, reaction with a secondary amine would yield the corresponding amino-substituted benzophenone (B1666685).

NucleophileProduct (Major Isomer)Reaction Conditions
Secondary Amine (e.g., Piperidine)(3-Fluoro-4-(piperidin-1-yl)phenyl)(4-methoxyphenyl)methanoneTypically heated in a polar aprotic solvent like DMSO or DMF.
Alkoxide (e.g., Sodium Methoxide)(3-Fluoro-4-methoxyphenyl)(4-methoxyphenyl)methanoneOften requires elevated temperatures in the corresponding alcohol.
Thiolate (e.g., Sodium Thiophenoxide)

Photochemistry and Photo-Induced Reactions

Excited State Dynamics and Photophysical Processes

The photophysical processes of benzophenones are characterized by the population of excited singlet and triplet states upon absorption of UV radiation. For substituted benzophenones like this compound, the nature and lifetime of these excited states are modulated by the electronic effects of the substituents.

Upon excitation, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). Due to the presence of the carbonyl group, benzophenones typically undergo rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). This process is often faster than fluorescence, leading to low fluorescence quantum yields. The T₁ state is relatively long-lived and is the primary photoactive species responsible for subsequent chemical reactions.

Table 1: Comparison of Photophysical Properties of Substituted Benzophenones (Analogues)

CompoundAbsorption Maxima (nm)Triplet State Lifetime (µs)Intersystem Crossing Quantum Yield (Φ_ISC)
Benzophenone~250, ~340~10-20 (in non-reactive solvents)~1
4-Methoxybenzophenone (B1664615)~285Data not readily availableHigh
4,4'-DifluorobenzophenoneData not readily availableData not readily availableHigh

Photo-Initiation and Radical Generation Pathways

Benzophenones are widely used as Type II photoinitiators in polymerization reactions. The process is initiated by the excited triplet state of the benzophenone derivative. The primary pathway for radical generation involves the abstraction of a hydrogen atom from a suitable donor molecule (often a co-initiator, such as an amine or a thiol) by the triplet-state benzophenone.

For this compound, the photo-initiation process can be depicted as follows:

Photoexcitation and Intersystem Crossing: (C₆H₄F₂)C(O)(C₆H₄OCH₃) + hν → ¹[(C₆H₄F₂)C(O)(C₆H₄OCH₃)]* → ³[(C₆H₄F₂)C(O)(C₆H₄OCH₃)]*

Hydrogen Abstraction: ³[(C₆H₄F₂)C(O)(C₆H₄OCH₃)]* + R-H → (C₆H₄F₂)C(OH)(C₆H₄OCH₃)• (Ketyl radical) + R• (Substrate radical)

The resulting ketyl radical is generally less reactive in initiating polymerization compared to the substrate radical (R•), which goes on to initiate the polymerization chain reaction. The efficiency of this process is dependent on the reactivity of the triplet state and the availability of a suitable hydrogen donor. The electron-withdrawing fluorine atoms in this compound may enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially increasing its hydrogen abstraction ability. Conversely, the electron-donating methoxy group could have a counteracting effect.

While direct EPR studies on this compound are not available, EPR spin trapping techniques have been instrumental in identifying radical intermediates in similar systems, confirming the generation of both ketyl and substrate radicals. mdpi.com

Photocatalytic Applications and Underlying Mechanisms

The ability of benzophenone derivatives to generate reactive species upon UV irradiation makes them potential photocatalysts for various organic transformations. While specific applications for this compound are not extensively documented, analogous fluorinated benzophenones have been explored as photocatalysts. For example, 4-fluoro-4′-methoxybenzophenone has been used as a photocatalyst in photochemical fluorination reactions. ossila.com

The underlying mechanism for photocatalysis by benzophenones generally involves the excited triplet state acting as an oxidant or a reductant, or as a sensitizer (B1316253) that transfers energy to another molecule. In the context of degradation of pollutants, the excited benzophenone can initiate radical chain reactions leading to the breakdown of the target molecules. For instance, benzophenone derivatives can sensitize the formation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻•), which are highly effective in degrading organic pollutants.

The photocatalytic efficiency will depend on factors such as the lifetime and energy of the triplet state, the quantum yield of radical generation, and the stability of the photocatalyst under irradiation. The substitution pattern of this compound suggests a potential for tailored photocatalytic activity due to its modified electronic properties.

Electrochemical Behavior and Redox Properties

The electrochemical behavior of this compound is centered around the reduction of the carbonyl group. Cyclic voltammetry is a key technique used to probe the redox properties of such molecules.

Studies on closely related compounds like 4-methoxybenzophenone and other substituted benzophenones provide valuable insights. researchgate.netmdpi.com The reduction of benzophenones in aprotic solvents typically occurs in a one-electron step to form a radical anion. This process is often reversible or quasi-reversible.

(C₆H₄F₂)C(O)(C₆H₄OCH₃) + e⁻ ⇌ [(C₆H₄F₂)C(O)(C₆H₄OCH₃)]⁻•

The reduction potential is sensitive to the nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as fluorine, are expected to make the reduction more favorable (i.e., occur at a less negative potential) by stabilizing the resulting radical anion. Conversely, electron-donating groups like the methoxy group would make the reduction less favorable (occur at a more negative potential).

In the case of this compound, the two fluorine atoms on one ring will have a significant electron-withdrawing effect, while the methoxy group on the other ring will have an opposing electron-donating effect. The net effect on the reduction potential will be a balance of these opposing influences.

Table 2: Electrochemical Reduction Potentials of Substituted Benzophenones (Analogues) vs. Fc/Fc⁺

CompoundFirst Reduction Potential (E_pc, V)Solvent/Electrolyte
Benzophenone-2.19DMF / TBAPF₆
4-Methoxybenzophenone-2.29DMF / TBAPF₆
4,4'-Dimethoxybenzophenone-2.36DMF / TBAPF₆

Data sourced from cyclic voltammetry studies of benzophenone derivatives. mdpi.com The reduction potential of this compound is expected to be less negative than that of 4-methoxybenzophenone due to the electron-withdrawing fluorine atoms.

The reversibility of the redox process, as indicated by the separation of the cathodic and anodic peak potentials (ΔE_p) in cyclic voltammetry, provides information about the stability of the radical anion. For many benzophenones, the radical anion is stable on the timescale of the cyclic voltammetry experiment in aprotic media.

Applications of 3,4 Difluoro 4 Methoxybenzophenone in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Materials

Benzophenone (B1666685) derivatives are of significant interest in organic electronics due to their inherent photosensitive properties. Their molecular structure can be tailored to influence the electronic and optical characteristics of materials, making them valuable building blocks for various applications.

Precursors for Fluorene Derivatives and Related π-Conjugated Systems

Currently, there is no specific information in the available literature detailing the use of 3,4-Difluoro-4'-methoxybenzophenone as a direct precursor for the synthesis of fluorene derivatives or other π-conjugated systems. Research on similar compounds, such as 4-Fluoro-4'-methoxybenzophenone, has shown its utility in preparing fluorenone, a key intermediate for materials used in organic electronics. ossila.com This suggests a potential, though currently unexplored, pathway for this compound.

Components in Photoactive Materials and Devices

The photosensitive nature of the benzophenone core suggests that this compound could function as a component in photoactive materials. However, specific studies detailing its incorporation into devices or its distinct photophysical properties for such applications are not presently available.

Role in Polymer Science and Crosslinking Chemistry

Benzophenones are widely recognized for their role as photoinitiators in polymer chemistry, capable of inducing crosslinking upon UV irradiation. researchgate.net This process is fundamental for creating stable polymer networks and hydrogels. researchgate.net While this is a general characteristic of the benzophenone class, there is no specific research that describes the use or efficacy of this compound in polymer science or for crosslinking purposes.

Catalysis and Photocatalysis

The photosensitivity of benzophenone compounds also lends them to applications in photocatalysis. Upon absorbing light, they can initiate or participate in chemical reactions.

Design of Novel Photocatalytic Systems

There is no available research that specifically employs this compound in the design of novel photocatalytic systems. A related compound, 4-Fluoro-4'-methoxybenzophenone, has been applied as a photocatalyst, indicating the potential for this class of molecules in photocatalysis. ossila.com

Elucidation of Mechanisms in Photochemical Fluorination

Specific studies on the role of this compound in elucidating mechanisms of photochemical fluorination have not been found. Research has been conducted on similar molecules; for instance, 4-Fluoro-4'-methoxybenzophenone has been used as a photocatalyst for photochemical fluorination reactions under UV radiation. ossila.com This suggests a potential area of investigation for this compound.

Role as Chemical Building Blocks in Multistep Organic Syntheses

This compound serves as a valuable chemical building block in the field of multistep organic synthesis. Its unique structural features, including the presence of two fluorine atoms, a carbonyl group, and a methoxy-substituted phenyl ring, provide multiple reactive sites for a variety of chemical transformations. This versatility allows for its incorporation into a wide range of more complex molecular architectures, making it a key intermediate in the synthesis of specialty chemicals and intricate organic molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the carbonyl group, offering unique synthetic possibilities that are not available with non-fluorinated analogues.

Intermediates in Specialty Chemical Production

In the production of specialty chemicals, which are valued for their specific functions rather than their bulk properties, this compound can be utilized as a crucial intermediate. The term "specialty chemicals" encompasses a broad range of products, including pharmaceuticals, agrochemicals, and materials for advanced technologies. The incorporation of the 3,4-difluorophenyl moiety from this building block can impart desirable properties to the final product, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These properties are often sought after in the design of new bioactive molecules and advanced materials.

While specific, publicly available detailed research on the direct application of this compound in large-scale specialty chemical production is limited, the utility of closely related fluorinated benzophenone scaffolds is well-documented. For instance, various difluorobenzophenone derivatives serve as precursors in the synthesis of high-performance polymers and active pharmaceutical ingredients (APIs). The synthetic pathways often involve the modification of the carbonyl group or substitution on the aromatic rings to construct the final complex structure.

Table 1: Potential Synthetic Transformations of this compound for Specialty Chemical Production

Reaction TypeReagents and ConditionsPotential Product Class
Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., amines, thiols) with activationSubstituted benzophenone derivatives
Reduction of Carbonyl GroupReducing agents (e.g., NaBH₄, LiAlH₄)Difluorinated diarylmethanols
Grignard ReactionOrganomagnesium halides (R-MgX)Tertiary alcohols
Wittig ReactionPhosphorus ylides (Ph₃P=CHR)Difluorinated diarylalkenes
Friedel-Crafts AcylationAcyl chlorides/anhydrides with Lewis acidFurther functionalized benzophenones

This table represents potential reactions based on the known chemistry of benzophenones and fluorinated aromatic compounds.

The presence of the methoxy (B1213986) group on one of the phenyl rings provides an additional site for chemical modification. Demethylation can yield a hydroxyl group, which can then be used for further functionalization, such as ether or ester formation. This strategic placement of functional groups makes this compound a versatile platform for creating a diverse library of specialty chemicals.

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with biological activity or unique material properties, often requires a multistep approach where key fragments are assembled sequentially. This compound can serve as a core scaffold or a key fragment in such synthetic strategies. The difluorinated phenyl ring is a common feature in many modern pharmaceuticals and agrochemicals, as the carbon-fluorine bond can enhance the molecule's binding affinity to biological targets and improve its pharmacokinetic profile.

While direct examples of natural product synthesis starting from this compound are not readily found in the literature, its potential as a precursor in the synthesis of novel, non-natural complex molecules is significant. For example, it could be envisioned as a starting material for the synthesis of complex heterocyclic compounds through reactions involving the carbonyl group and subsequent cyclization steps. The synthesis of a complex "3,4-difluorophenyl with oxadiazol-indolizin-methanone derivative" highlights how the 3,4-difluorophenyl methanone core can be incorporated into more elaborate molecular structures.

Table 2: Illustrative Synthetic Pathway for a Hypothetical Complex Molecule

StepStarting MaterialReagentsIntermediate/Product
1This compound1. NaBH₄, MeOH2. H₃O⁺(3,4-Difluorophenyl)(4-methoxyphenyl)methanol
2(3,4-Difluorophenyl)(4-methoxyphenyl)methanolSOCl₂, PyridineChloro(3,4-difluorophenyl)(4-methoxyphenyl)methane
3Chloro(3,4-difluorophenyl)(4-methoxyphenyl)methaneNaN₃, DMFAzido(3,4-difluorophenyl)(4-methoxyphenyl)methane
4Azido(3,4-difluorophenyl)(4-methoxyphenyl)methane1. PPh₃, H₂O2. H₃O⁺Amino(3,4-difluorophenyl)(4-methoxyphenyl)methane

This table outlines a hypothetical synthetic sequence to illustrate the utility of this compound as a starting material for more complex molecules.

The strategic functionalization of this compound allows chemists to build molecular complexity in a controlled manner. The ability to selectively react at different positions on the molecule is a key advantage in the design of efficient and convergent synthetic routes. As the demand for novel organic molecules with tailored properties continues to grow, the importance of versatile building blocks like this compound in multistep organic synthesis is expected to increase.

Structure Property Relationships and Derivatization Strategies for Fluorinated Methoxybenzophenones

Impact of Fluorine Substitution Pattern on Molecular Properties and Chemical Reactivity

The introduction of fluorine atoms into the benzophenone (B1666685) structure profoundly alters its molecular properties and chemical reactivity. Fluorine's high electronegativity and small size lead to significant changes in electron distribution, bond strengths, and intermolecular interactions.

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modify the binding of small molecules to biological targets and to control metabolic reactivity. nih.gov In the context of 3,4-Difluoro-4'-methoxybenzophenone, the two fluorine atoms on one of the phenyl rings have a strong inductive electron-withdrawing effect. This effect lowers the energy levels of the molecular orbitals. rsc.org This reduction in orbital energies can influence the compound's photophysical properties, such as absorption and emission spectra, and its electrochemical behavior.

The specific 3,4-difluoro pattern creates a distinct electronic environment. The fluorine at the 4-position (para to the carbonyl group) exerts a strong -I (inductive) and a weak +M (mesomeric) effect, while the fluorine at the 3-position (meta to the carbonyl group) primarily exerts a strong -I effect. This asymmetric electronic pull can create a significant dipole moment and influence the molecule's interaction with solvents and other molecules.

Furthermore, fluorine substitution impacts chemical reactivity. The electron-deficient nature of the difluorinated phenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This reactivity is a cornerstone for the synthesis of more complex derivatives, where the fluorine atoms can be displaced by various nucleophiles like amines, alkoxides, or thiolates. nih.govnih.gov The reactivity of the fluorine atoms can be hierarchical, with the fluorine at the 4-position often being more susceptible to substitution due to the activating effect of the para-carbonyl group.

Influence of Methoxy (B1213986) Group on Electron Density Distribution and Spectroscopic Signatures

This enrichment of electron density on the 4'-methoxyphenyl ring contrasts with the electron-deficient nature of the 3,4-difluorophenyl ring, creating a "push-pull" electronic character within the this compound molecule. This intramolecular charge transfer (ICT) characteristic is expected to significantly influence its spectroscopic signatures.

In the UV-Vis absorption spectrum, the presence of the methoxy group generally leads to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted benzophenone. scialert.net This is due to the destabilization of the highest occupied molecular orbital (HOMO), which is often localized on the electron-rich methoxy-substituted ring, and stabilization of the lowest unoccupied molecular orbital (LUMO), localized on the carbonyl and the electron-poor difluorinated ring. This reduces the HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light for electronic excitation. scialert.net

The methoxy group also impacts the nuclear magnetic resonance (NMR) spectra. The protons on the methoxy-substituted ring will typically appear at a higher field (lower ppm) in the ¹H NMR spectrum due to the increased electron shielding. The methoxy group itself gives a characteristic singlet peak around 3.8-3.9 ppm.

Systematic Variations of Substituents for Targeted Applications

The this compound scaffold serves as a versatile template for the development of new molecules with specific, targeted applications. By systematically varying the substituents on the benzophenone core, researchers can fine-tune its electronic, photophysical, and chemical properties.

The synthesis of this compound and its analogs typically involves standard organic chemistry reactions. A common method is the Friedel-Crafts acylation, where a substituted benzoyl chloride is reacted with a substituted benzene derivative in the presence of a Lewis acid catalyst. For instance, the reaction of 3,4-difluorobenzoyl chloride with anisole would yield the target compound.

Building upon this core structure, a diverse library of derivatives can be created. The reactivity of the fluorine atoms allows for the introduction of a wide range of functional groups via nucleophilic aromatic substitution. nih.govnih.gov For example, reacting this compound with primary or secondary amines can lead to the corresponding amino-substituted benzophenones. nih.gov

Another strategy involves modifying the methoxy group. Demethylation to the corresponding phenol opens up possibilities for introducing new functionalities through etherification or esterification. These systematic variations allow for the creation of a wide array of novel compounds with potentially interesting biological or material properties.

Derivative Type Synthetic Strategy Potential Application
Amino-substitutedNucleophilic aromatic substitution of fluorine with aminesPharmaceutical intermediates, fluorescent probes
Polyether ketonesNucleophilic aromatic substitution with phenoxidesHigh-performance polymers
Thioether derivativesNucleophilic aromatic substitution with thiolatesMaterials science
Hydroxy derivativesDemethylation of the methoxy groupPharmaceutical intermediates, polymer precursors

The photophysical properties of benzophenone derivatives, such as their absorption and emission characteristics, are highly sensitive to their substitution pattern. nih.govsemanticscholar.org This provides an opportunity to design molecules with specific light-interaction properties for applications like photosensitizers, photocatalysts, or fluorescent probes. medicaljournals.seossila.com

Fluorination is known to enhance the photostability of fluorophores and can be used to fine-tune their spectroscopic properties. nih.govnih.gov The "push-pull" nature of this compound, with its electron-donating methoxy group and electron-withdrawing difluoro-substituted ring, is a key design element for creating molecules with interesting photophysical behaviors.

By replacing the fluorine atoms or the methoxy group with other substituents, the extent of intramolecular charge transfer (ICT) can be modulated. nih.gov For instance, replacing the methoxy group with a stronger electron-donating group, like a dimethylamino group, would likely lead to a further red-shift in the absorption and emission spectra. Conversely, replacing the fluorine atoms with less electronegative groups would decrease the ICT character. This tunability allows for the rational design of molecules that absorb and emit light at specific wavelengths, a crucial aspect for applications in optoelectronics and bioimaging. nih.govrsc.org

Structural Modification Expected Effect on Photophysical Properties
Replacing -OCH₃ with a stronger donor (e.g., -N(CH₃)₂)Increased intramolecular charge transfer, red-shift in absorption/emission
Replacing -F with a weaker acceptor (e.g., -Cl)Decreased intramolecular charge transfer, blue-shift in absorption/emission
Extending π-conjugationRed-shift in absorption/emission, potential for increased quantum yield

The reactivity of this compound can be tailored for its use as a building block in more complex chemical syntheses. The primary sites for chemical transformation are the carbonyl group, the aromatic rings, and the fluorine substituents.

The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents to form tertiary alcohols. The aromatic rings can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents. The difluorinated ring is deactivated towards electrophilic attack, while the methoxy-substituted ring is activated and will direct incoming electrophiles to the ortho positions.

However, the most synthetically useful handles are the fluorine atoms. Their susceptibility to nucleophilic aromatic substitution allows for the regioselective introduction of new functionalities. nih.govnih.gov This makes this compound a valuable intermediate in the synthesis of polymers, such as polyether ketones, where the fluorine atom is displaced by a phenoxide nucleophile in a step-growth polymerization process. ossila.com The ability to selectively replace one or both fluorine atoms provides a pathway to both symmetrical and asymmetrical derivatives. nih.gov

Computational Prediction of Structure-Property Relationships and Materials Performance

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the structure-property relationships of molecules like this compound. opensciencepublications.commdpi.compreprints.org These computational models can provide insights into molecular geometry, electronic structure, and spectroscopic properties, often with a high degree of accuracy. nih.govsemanticscholar.orgmdpi.com

DFT calculations can be used to determine key molecular properties such as:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the energies and distributions of the HOMO and LUMO, which are crucial for understanding electronic transitions and reactivity. preprints.org The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. preprints.org

Spectroscopic properties: Simulating UV-Vis and IR spectra to aid in the interpretation of experimental data.

Electrostatic potential maps: Visualizing the electron density distribution and identifying regions susceptible to electrophilic or nucleophilic attack. preprints.org

These computational predictions are invaluable for rational drug design and materials science. scielo.br For example, by calculating the HOMO-LUMO gap of a series of virtual derivatives, researchers can screen for candidates with desired electronic properties before embarking on time-consuming and expensive laboratory synthesis. scielo.br In the context of materials performance, computational models can predict properties relevant to applications in organic electronics, such as charge transport characteristics, by analyzing the molecular orbitals and potential for intermolecular interactions.

Computed Property Relevance
HOMO/LUMO EnergiesPredicts electronic absorption, redox potentials, and chemical reactivity
Dipole MomentIndicates polarity and influences intermolecular interactions and solubility
Bond Dissociation EnthalpiesPredicts reactivity in radical reactions
Simulated Spectra (UV-Vis, IR)Aids in structural elucidation and interpretation of experimental data

Medicinal and Biological Chemistry Research Utilizing Fluorinated Methoxybenzophenones Excluding Clinical Data

Investigation as Synthetic Intermediates for Bioactive Molecules

The molecular structure of 3,4-Difluoro-4'-methoxybenzophenone, featuring two aromatic rings connected by a ketone group with fluorine and methoxy (B1213986) substitutions, makes it a potential precursor in the synthesis of more complex, biologically active molecules. nih.govresearchgate.netmdpi.comresearchgate.net Organic synthesis often utilizes multicomponent reactions, where several reactants combine in a single step to form a complex product, as an efficient method for creating libraries of bioactive compounds. nih.gov The reactivity of the ketone and the specific electronic properties conferred by the fluorine and methoxy groups can be exploited to build diverse molecular scaffolds. mdpi.comresearchgate.net For instance, the core structure can be modified to create derivatives with potential therapeutic applications.

Probes for Biological Interactions and Enzyme Studies

Molecular probes are essential tools for visualizing and understanding complex biological processes. drugtargetreview.com While specific studies employing this compound as a direct probe are not extensively documented, its structural motifs are found in compounds designed for such purposes. Fluorinated compounds, for example, can be used as NMR probes to monitor structural changes during biological interactions, such as radical scavenging. nih.gov The benzophenone (B1666685) core is a known photosensitizer and can be incorporated into probes for photoaffinity labeling to identify protein-ligand interactions. The specific substitutions on this compound could modulate its photophysical properties for such applications.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its structure. nih.govnih.gov The difluoro and methoxy substitutions on the benzophenone scaffold of this compound provide distinct electronic and steric properties that can influence its interaction with biological targets like enzymes and receptors.

For example, in the development of inhibitors for enzymes such as cholinesterases or carbonic anhydrases, the nature and position of substituents on a core scaffold are critical for potency and selectivity. nih.govnih.gov Studies on various benzophenone derivatives have shown that modifications to the aromatic rings can significantly impact their inhibitory activity. nih.govscielo.br For instance, the introduction of fluorine atoms can alter the binding affinity of a molecule to its target protein. chemrxiv.orgmdpi.comresearchgate.net A systematic exploration of derivatives of this compound could, therefore, provide valuable insights into the SAR for various biological targets.

Table 1: Examples of SAR in Related Fluorinated and Benzophenone Compounds

Compound ClassBiological TargetKey SAR Findings
4,4-Difluoro-3-(phenoxymethyl)piperidineDopamine D4 ReceptorThe 3,4-difluorophenyl ether derivative showed the highest potency (Ki = 5.5 nM). chemrxiv.org
4,4'-Difluorobenzhydrol CarbamatesMuscarinic M1 ReceptorA specific derivative displayed high binding affinity (1.2 nM) and selectivity. mdpi.comresearchgate.net
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone DerivativesCarbonic Anhydrase I & IIInhibitory activity was dependent on the derivatization of the core structure. nih.gov
3-Fluorinated FlavonesAntioxidant/NeuroprotectiveFluorination enhanced antioxidant activity while conserving neuroprotective properties. nih.gov

This table is for illustrative purposes and shows SAR data for compounds structurally related to this compound, highlighting the importance of fluorine and other substitutions in modulating biological activity.

Development of Fluorescent Tags and Imaging Agents in Chemical Biology (e.g., applications related to BODIPY chemistry)

Fluorescent dyes are indispensable in chemical biology for imaging and tracking biological molecules and processes. nih.gov The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes are a prominent class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields and stability. nih.govresearchgate.netnih.gov

The synthesis of BODIPY dyes often involves the condensation of pyrrole (B145914) derivatives with an appropriate precursor, followed by complexation with a boron source, typically boron trifluoride etherate. drugtargetreview.comresearchgate.net While the direct use of this compound as a precursor for BODIPY dyes is not explicitly detailed in the available literature, its structural components are relevant. The synthesis of BODIPY dyes can be adapted through multicomponent reactions to create a diverse range of fluorescent probes. nih.gov It is conceivable that this compound could be chemically modified to serve as a starting point for the synthesis of novel BODIPY derivatives or other fluorescent tags. The presence of the difluoro moiety is a key characteristic of the BODIPY core. nih.govrsc.org

Emerging Research Frontiers and Future Perspectives

Integration in Supramolecular Chemistry and Self-Assembly Processes

The unique structural characteristics of 3,4-Difluoro-4'-methoxybenzophenone, particularly the presence and positioning of fluorine atoms, make it a compelling candidate for exploration in supramolecular chemistry and crystal engineering. The biaryl twist inherent in the benzophenone (B1666685) scaffold can be further influenced by the electronic properties of the fluorine substituents. mq.edu.au These fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which are fundamental to the controlled self-assembly of molecules into well-defined, higher-order structures.

The ability to form predictable intermolecular interactions is crucial for designing crystalline materials with specific properties. While direct research on the supramolecular behavior of this compound is still emerging, the principles established from studies on other fluorinated benzophenones suggest significant potential. mq.edu.au The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group can create specific electrostatic potential surfaces that guide molecular recognition and assembly processes. Future research in this area could focus on co-crystallization with other molecules to form novel supramolecular architectures with applications in materials science and pharmaceuticals.

Advanced Applications in Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, including this compound. Traditional synthetic routes, such as the Friedel-Crafts acylation, are effective but often rely on harsh reagents and generate significant waste. nih.gov The development of more sustainable pathways is a key area of future research. This includes exploring the use of greener solvents, reducing the number of synthetic steps, and improving atom economy.

For instance, research into the production of related compounds like 2-hydroxy-4-methoxybenzophenone has focused on reducing solvent residue and production costs by optimizing reaction and purification conditions. google.comgoogle.com Similar strategies could be adapted for the synthesis of this compound. This might involve investigating catalytic methods that avoid stoichiometric reagents or developing continuous flow processes that offer better control and efficiency. The use of biocatalysis or photocatalysis could also present novel, environmentally benign routes to this and related fluorinated benzophenones. ossila.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired biological activities. pharmatutor.orgresearchgate.net These methodologies allow for the rapid synthesis and evaluation of large libraries of related compounds. researchgate.net For this compound, these approaches can be used to systematically explore the chemical space around its core structure.

By varying the substituents on the phenyl rings, a diverse library of derivatives can be generated. For example, the methoxy group could be replaced with other alkoxy groups, or additional functional groups could be introduced. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. bohrium.commdpi.com Studies on other benzophenone derivatives have successfully used these techniques to identify compounds with anti-inflammatory and other therapeutic properties. nih.govnih.gov The application of HTS and combinatorial chemistry to this compound and its analogues holds significant promise for uncovering novel bioactive molecules. nih.govnih.gov

Development of Advanced Computational Methodologies for Predictive Molecular Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. technion.ac.il For this compound, these methods can provide valuable insights into its structure, properties, and potential applications. Molecular docking studies, for instance, can predict how this molecule and its derivatives might bind to biological targets such as enzymes or receptors. nih.govbohrium.comnih.gov This information can guide the design of new compounds with improved potency and selectivity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of benzophenone derivatives with their observed biological activities. This can lead to predictive models that can be used to design new molecules with enhanced properties. The development of more accurate and efficient computational methods will continue to drive the rational design of novel fluorinated benzophenones for a variety of applications, from medicine to materials science. chemrxiv.org

Q & A

Q. What are the recommended synthetic routes for 3,4-Difluoro-4'-methoxybenzophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be adapted from halogen-substituted benzophenone derivatives. For example:
  • Halogen Substitution : Fluorination of methoxybenzophenone precursors using agents like HF or KF under controlled temperatures (80–120°C), with yields dependent on stoichiometry and catalyst choice (e.g., CuI) .
  • Cross-Coupling : Suzuki-Miyaura coupling between 3,4-difluorophenylboronic acid and 4-methoxybromobenzene, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at reflux. Monitor purity via TLC (hexane:EtOAc = 4:1) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, DCM/hexane) is critical to achieve >97% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<3%) .
  • Spectroscopy :
  • ¹H/¹⁹F NMR : Compare peaks to reference standards (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~-110 ppm for fluorine) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and methoxy (C-O) at ~1250 cm⁻¹ .
  • Elemental Analysis : Validate %C, %H, %F against theoretical values (e.g., C: ~65%, F: ~14%) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Spill Management : Avoid water contact (risk of HF release). Neutralize spills with calcium carbonate, then collect in sealed containers .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in photochemical applications?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing -F groups reduce electron density at the benzophenone core, enhancing n→π* transitions (UV absorption ~290 nm). Compare with non-fluorinated analogs using UV-Vis spectroscopy .
  • Steric Effects : Ortho-fluorine atoms may hinder rotational freedom, affecting aggregation in polymer matrices. Study via X-ray crystallography or DFT calculations .
  • Applications : Test as a photoinitiator in polymer cross-linking (e.g., under 365 nm UV light, monitor via gelation time) .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated benzophenones (e.g., unexpected ¹⁹F NMR shifts)?

  • Methodological Answer :
  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; fluorine shifts vary due to hydrogen bonding .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 3,4-Difluoro-4'-methoxy-d₃-benzophenone) to distinguish overlapping signals .
  • Dynamic NMR : Perform variable-temperature studies to identify conformational exchange (e.g., hindered rotation) .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :
  • QSAR Models : Use EPI Suite to estimate biodegradation half-life (>60 days suggests high persistence) .
  • DFT Calculations : Simulate hydrolysis pathways (e.g., HF elimination under acidic conditions) using Gaussian09 with B3LYP/6-31G* basis set .
  • Experimental Validation : Conduct accelerated degradation tests (pH 4–9 buffers, 40°C) and quantify fluoride release via ion chromatography .

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